molecular formula C21H22N2O3 B4760358 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide

4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide

Cat. No. B4760358
M. Wt: 350.4 g/mol
InChI Key: MZNKCVYJBCJWKG-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide, also known as MMV008138, is a chemical compound that has been recently studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide involves the inhibition of the enzyme tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide disrupts these cellular processes, leading to the inhibition of cancer cell growth and the potential treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease, in the brain. In addition, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization, making it a useful tool for studying microtubule dynamics. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been shown to be selective for cancer cells, making it a potential therapeutic agent for cancer treatment. However, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, the synthesis of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide is complex, making it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for the study of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide. One direction is to further investigate its potential therapeutic applications for cancer treatment and neurodegenerative diseases. Another direction is to study the long-term effects of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide on cellular processes and animal models. Additionally, the development of more efficient synthesis methods for 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide could enable larger-scale production and facilitate further research.

Scientific Research Applications

4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and ovarian cancer. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-16-7-9-18(10-8-16)20(24)22-19(15-17-5-3-2-4-6-17)21(25)23-11-13-26-14-12-23/h2-10,15H,11-14H2,1H3,(H,22,24)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNKCVYJBCJWKG-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.